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molecular formula C13H23NO5 B3059020 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate CAS No. 937063-35-9

1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate

Cat. No. B3059020
M. Wt: 273.33
InChI Key: MLRDVFZQKGDZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399676B2

Procedure details

Under an inert atmosphere a 500 mL four necked round bottom flask (flame dried) with a mechanic stirrer was charged with 3.56 ml diisopropyl amine in 75 mL THF. At −10° C. 15.8 mL 1.6 N BuLi/hexane solution was added drop wise. The light yellow solution was stirred for 40 minutes at −10° C. and cooled then down to −75° C. 5.4 g ethyl 1-tert-butoxycarbonylpiperidine-4-carboxylate in 25 ml THF were added over 50 minutes and stirred for 3 h at −75° C. 5.5 g (2R,8S)-(+)-(camphorsulfonyl)oxaziridine in 80 mL THF were added drop wise over 1 h. The reaction was stirred for 2 h at −75° C. and then slowly warmed up over night to ambient temperature. The amber reaction solution was cooled to 5° C. and 150 mL saturated NH4Cl-solution, 50 mL water and 50 mL ethyl acetate was added and stirred for 10 minutes. The aqueous layer was separated and extracted once with 100 mL ethyl acetate. The organic layers were washed once with 200 mL brine, dried over Na2SO4, filtered off and concentrated under vacuum. The residue was purified over a silica cartridge eluting with a gradient formed from heptane and ethyl acetate to yield after evaporation of the product containing fractions 4.24 g (74%) of the title compound as light yellow viscous oil. MS (m/e): 174.2 [(M-Boc)+].
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
BuLi hexane
Quantity
15.8 mL
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
(2R,8S)-(+)-(camphorsulfonyl)oxaziridine
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[C:19]([O:23][C:24]([N:26]1[CH2:31][CH2:30][CH:29]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20].[NH4+].[Cl-].C1C[O:42]CC1>C(OCC)(=O)C.O>[CH2:35]([O:34][C:32]([C:29]1([OH:42])[CH2:30][CH2:31][N:26]([C:24]([O:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:25])[CH2:27][CH2:28]1)=[O:33])[CH3:36] |f:1.2,4.5|

Inputs

Step One
Name
four
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3.56 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
BuLi hexane
Quantity
15.8 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Step Four
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
(2R,8S)-(+)-(camphorsulfonyl)oxaziridine
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The light yellow solution was stirred for 40 minutes at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At −10° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
down to −75° C
STIRRING
Type
STIRRING
Details
stirred for 3 h at −75° C
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 h at −75° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up over night to ambient temperature
CUSTOM
Type
CUSTOM
Details
The amber reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with 100 mL ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed once with 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified over a silica cartridge
WASH
Type
WASH
Details
eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from heptane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions 4.24 g (74%) of the title compound as light yellow viscous oil

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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